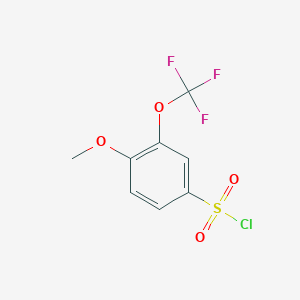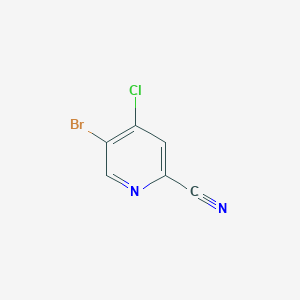
5-ブロモ-4-クロロピコリノニトリル
概要
説明
科学的研究の応用
がん治療における放射線増感剤
5-ブロモ-4-クロロピコリノニトリル: は、放射線療法の効果を高める可能性のある役割について研究されています。この化合物と構造的に関連する修飾ウリジン誘導体は、DNAに組み込まれるとDNA損傷を引き起こすラジカル種を形成することが示されています。 これらの分子は放射線増感剤として研究されており、がん細胞を放射線治療に対してより感受性にする可能性があります .
有機合成:多置換ベンゼン
この化合物は、特に多置換ベンゼンの合成において有機合成に利用されています。 これは、さまざまな合成経路における前駆体または中間体として作用することができ、複雑な有機分子の作成における多様性を示しています .
材料科学:分子材料モデリング
5-ブロモ-4-クロロピコリノニトリル: は、関連する分子の電子誘起分解の研究に関連しており、分子材料のモデリングと設計に影響を与えます。 この研究は、特定の電子特性を持つ新しい材料の開発に貢献する可能性があります .
農業研究:除草剤抵抗性
ブロモキシニルなどの関連化合物の研究では、遺伝子組み換え植物が除草剤抵抗性にエンジニアリングできる方法が示されています。 これは、5-ブロモ-4-クロロピコリノニトリルが除草剤耐性作物の開発に潜在的な用途を持っていることを示唆しており、農業生産性と持続可能性にとって重要になる可能性があります.
環境研究:ブロモクロロ化合物分析
環境研究では、5-ブロモ-4-クロロピコリノニトリルとその関連するブロモクロロ化合物は、環境における存在と挙動について特徴付けられています。 これらの化合物の半定量的側面を理解することで、環境モニタリングと汚染制御戦略を知らせることができます .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
5-Bromo-4-chloropicolinonitrile likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from a boron compound to a palladium complex .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it’s likely involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The molecular and cellular effects of 5-Bromo-4-chloropicolinonitrile’s action are likely related to its role in facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-chloropicolinonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may exhibit stability and efficacy under a range of reaction conditions.
生化学分析
Biochemical Properties
5-Bromo-4-chloropicolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-Bromo-4-chloropicolinonitrile and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, 5-Bromo-4-chloropicolinonitrile may interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli .
Cellular Effects
The effects of 5-Bromo-4-chloropicolinonitrile on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-4-chloropicolinonitrile can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloropicolinonitrile exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity. For example, the interaction of 5-Bromo-4-chloropicolinonitrile with cytochrome P450 can inhibit the enzyme’s catalytic activity, leading to a decrease in the metabolism of certain substrates. Additionally, 5-Bromo-4-chloropicolinonitrile can influence gene expression by modulating the activity of transcription factors, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloropicolinonitrile have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that 5-Bromo-4-chloropicolinonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation of 5-Bromo-4-chloropicolinonitrile can lead to a reduction in its efficacy and potential changes in its biological activity. Long-term exposure to 5-Bromo-4-chloropicolinonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloropicolinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of 5-Bromo-4-chloropicolinonitrile can induce toxicity in animal models, manifesting as liver and kidney damage. Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a measurable biological response. Understanding the dosage-dependent effects of 5-Bromo-4-chloropicolinonitrile is crucial for its potential therapeutic applications and safety assessments .
Metabolic Pathways
5-Bromo-4-chloropicolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the solubility and excretion of 5-Bromo-4-chloropicolinonitrile from the body. Additionally, the compound’s metabolism can influence the levels of other metabolites, potentially affecting overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 5-Bromo-4-chloropicolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 5-Bromo-4-chloropicolinonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-4-chloropicolinonitrile within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloropicolinonitrile is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. For instance, 5-Bromo-4-chloropicolinonitrile may be directed to the nucleus through nuclear localization signals, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
特性
IUPAC Name |
5-bromo-4-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTOPSRIDSCHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-41-6 | |
| Record name | 5-bromo-4-chloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


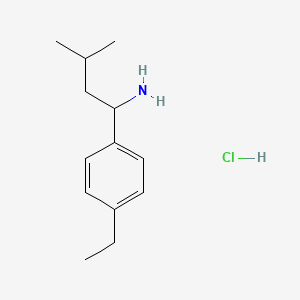
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)



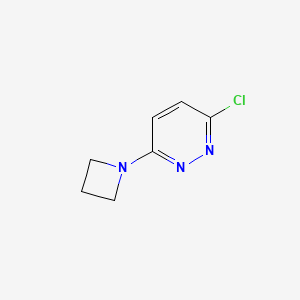
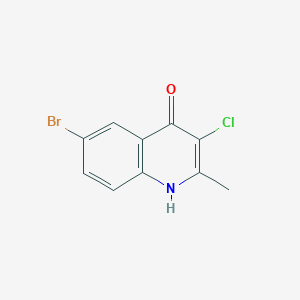
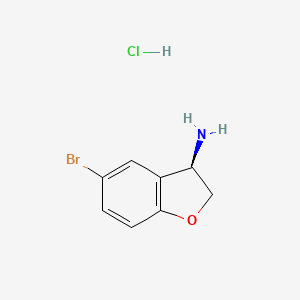


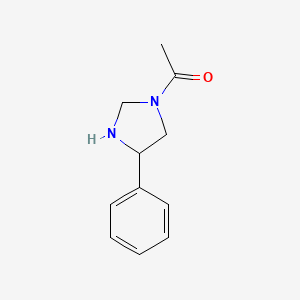
![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)

